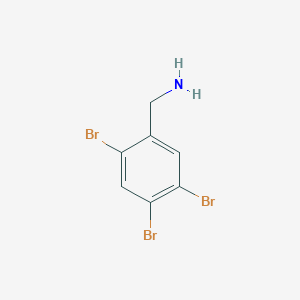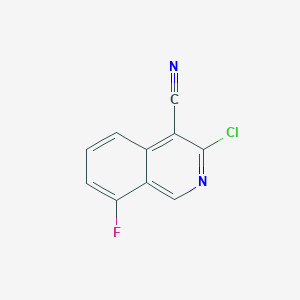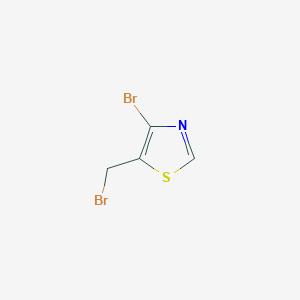![molecular formula C19H24ClN9O B13656647 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PRT062607 Hydrochloride is a highly selective and potent inhibitor of spleen tyrosine kinase (SYK). It is known for its significant role in inhibiting B cell receptor signaling and function. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia .
Métodos De Preparación
The synthesis of PRT062607 Hydrochloride involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods for PRT062607 Hydrochloride involve optimizing these synthetic routes to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
PRT062607 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PRT062607 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of spleen tyrosine kinase and its role in various signaling pathways.
Biology: The compound is used to investigate the biological processes involving B cell receptor signaling and its impact on immune responses.
Mecanismo De Acción
PRT062607 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of B cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies .
Comparación Con Compuestos Similares
PRT062607 Hydrochloride is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:
PRT318: Another selective spleen tyrosine kinase inhibitor with similar applications in B-cell malignancies.
CYC116: A compound that also targets the ATP-binding pocket of kinases but with different selectivity profiles.
BIIB057: A related compound with similar inhibitory effects on spleen tyrosine kinase.
Compared to these compounds, PRT062607 Hydrochloride stands out due to its higher selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H24ClN9O |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H |
Clave InChI |
RMNLLPXCNDZJMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)




![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)




